Ethyl 3-bromo-2-oxocyclopentanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

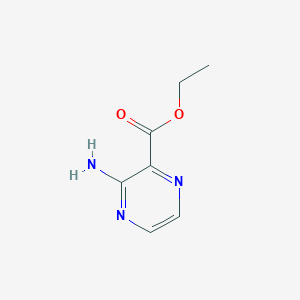

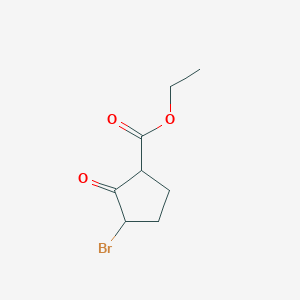

Ethyl 3-Bromo-2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C8H11BrO3 . It has a molecular weight of 235.076 .

Synthesis Analysis

The synthesis of Ethyl 3-Bromo-2-oxocyclopentanecarboxylate involves the reaction of ethyl 2-oxocyclopentanecarboxylate with bromine in chloroform . The reaction mixture is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residual oil is purified by chromatography over silicagel (dichloromethane) to afford the product .Molecular Structure Analysis

The molecular structure of Ethyl 3-Bromo-2-oxocyclopentanecarboxylate consists of a cyclopentane ring with a bromine atom and an ethyl ester group attached .Physical And Chemical Properties Analysis

Ethyl 3-Bromo-2-oxocyclopentanecarboxylate is a combustible liquid . Its physical and chemical properties are not well-documented in the literature.Scientific Research Applications

Application in Organic Chemistry

Scientific Field

Summary of the Application

Ethyl 3-bromo-2-oxocyclopentanecarboxylate is used in the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid . These esters are important in various chemical reactions and can be used as intermediates in the synthesis of other compounds .

Methods of Application or Experimental Procedures

The sodium derivative of ethyl 2-oxocyclopentanecarboxylate reacts with 1,3-dibromopropane to produce the ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid . The reaction conditions and parameters would need to be optimized based on the specific requirements of the experiment .

Results or Outcomes

The result of this reaction is the formation of the ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid .

For instance, it could be used as a starting material or intermediate in the synthesis of other organic compounds . The specific applications would depend on the research context and the other compounds involved in the reactions .

Safety And Hazards

properties

IUPAC Name |

ethyl 3-bromo-2-oxocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO3/c1-2-12-8(11)5-3-4-6(9)7(5)10/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZTFCNIZYCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2-oxocyclopentanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)